molecular formula C24H52N4 B14281511 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- CAS No. 121427-46-1

1,4,7,10-Tetraazacyclododecane, 1-hexadecyl-

Cat. No.: B14281511
CAS No.: 121427-46-1
M. Wt: 396.7 g/mol
InChI Key: SPTBDQAPISZWSA-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The addition of a hexadecyl group to the tetraazacyclododecane ring enhances its lipophilicity, which can be beneficial in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal to form the macrocyclic ring . The hexadecyl group can be introduced through alkylation reactions using hexadecyl halides under basic conditions.

Industrial Production Methods

Industrial production of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the macrocyclic ring.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes. This chelation can enhance the solubility, stability, and bioavailability of the metal ions, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

121427-46-1

Molecular Formula

C24H52N4

Molecular Weight

396.7 g/mol

IUPAC Name

1-hexadecyl-1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C24H52N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-23-20-26-18-16-25-17-19-27-21-24-28/h25-27H,2-24H2,1H3

InChI Key

SPTBDQAPISZWSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCNCCNCCNCC1

Origin of Product

United States

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